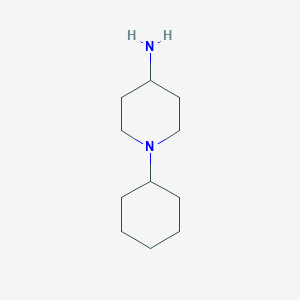

1-Cyclohexylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWFMQMAEUUNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406502 | |

| Record name | 1-cyclohexylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59528-79-9 | |

| Record name | 1-cyclohexylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexylpiperidin-4-amine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Cyclohexylpiperidin-4-amine, a key building block in medicinal chemistry. The document details its structural features, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines a robust synthetic protocol via reductive amination and discusses the compound's reactivity. Standardized experimental procedures for its characterization, along with essential safety and handling protocols, are also provided to ensure its effective and safe utilization in a laboratory setting. This guide is intended to be an essential resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound (CAS No. 59528-79-9) is a disubstituted piperidine derivative that has garnered interest in the field of drug discovery and development.[1] The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties. The presence of a primary amine and a bulky cyclohexyl group on the piperidine ring of this specific molecule provides a unique combination of polarity and lipophilicity, making it a versatile intermediate for the synthesis of diverse chemical libraries targeting various biological endpoints. Understanding the fundamental physical and chemical properties of this compound is therefore paramount for its effective application in medicinal chemistry research.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. While experimental data for this specific compound is not extensively reported in the literature, the presented values are a combination of computed data and estimations based on structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | [1] |

| Molecular Weight | 182.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 59528-79-9 | [1] |

| Appearance | Colorless to slightly yellow clear liquid (estimated) | [2] |

| Melting Point | 50-70 °C (estimated for analogous 1-Hexylpiperidin-4-amine) | [3] |

| Boiling Point | 107 °C at 14 mmHg (for analogous 1-Cyclohexylpiperidine) | [2] |

| Solubility | Estimated to have moderate solubility in polar protic solvents (e.g., methanol, ethanol) and good solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Water solubility is expected to be limited but pH-dependent. | [3] |

| pKa (predicted) | Due to the presence of two amine groups, two pKa values are expected. The pKa of the primary amine is likely to be around 10.6 (similar to cyclohexylamine), while the tertiary amine's pKa will be influenced by the ring structure. | [4] |

| LogP (predicted) | 1.7 | [1] |

Synthesis and Reactivity

Synthetic Approach: Reductive Amination

A prevalent and efficient method for the synthesis of this compound is through a two-step sequence involving reductive amination.[5] This widely utilized reaction in pharmaceutical chemistry offers a straightforward route to construct C-N bonds.[6] The synthesis commences with the reaction of a suitable N-protected 4-piperidone, such as N-Boc-4-piperidone, with cyclohexylamine to form an intermediate imine. This is followed by in-situ reduction of the imine to the corresponding secondary amine. Subsequent deprotection of the nitrogen-protecting group yields the final product.

Reactivity Profile

The chemical reactivity of this compound is dictated by the presence of both a primary and a tertiary amine.

-

Primary Amine: The primary amino group (-NH₂) is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. This functional group is a key handle for introducing diverse substituents and building molecular complexity.

-

Tertiary Amine: The tertiary amine within the piperidine ring is basic and can be protonated to form a quaternary ammonium salt. While generally less nucleophilic than the primary amine, it can still participate in certain reactions and influences the overall basicity and solubility of the molecule. The tertiary amine is typically more basic than the primary amine due to the electron-donating effect of the alkyl substituents.[7]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on established reductive amination methods.[5]

Materials:

-

N-Boc-4-piperidone

-

Cyclohexylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Reductive Amination:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add cyclohexylamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-1-cyclohexylpiperidin-4-amine.

-

-

Boc Deprotection:

-

Dissolve the crude intermediate in a minimal amount of DCM.

-

Add 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound dihydrochloride.

-

To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent like DCM. Dry the organic layer and concentrate to yield the final product.

-

Sources

- 1. This compound | C11H22N2 | CID 4778239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 1-Hexylpiperidin-4-amine [smolecule.com]

- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Cyclohexylpiperidin-4-amine: Structural Analogs and Derivatives in Modern Drug Discovery

Abstract

The 1-cyclohexylpiperidin-4-amine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a range of biological entities. This technical guide provides an in-depth exploration of the synthesis, structural modification, and pharmacological evaluation of its analogs and derivatives. We will delve into the critical aspects of structure-activity relationships (SAR), highlighting key molecular modifications that influence target affinity and functional activity. Furthermore, this guide will present detailed experimental protocols for the synthesis, purification, and biological characterization of these compounds, offering researchers and drug development professionals a comprehensive resource to navigate the complexities of this important chemical class.

Introduction: The Significance of the this compound Core

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological macromolecules. The addition of a cyclohexyl group at the 1-position and an amine at the 4-position of the piperidine ring creates the this compound core, a structure with a unique combination of lipophilicity and basicity.

This core has been identified as a key pharmacophore in compounds targeting a variety of receptors and enzymes. Notably, derivatives of this scaffold have shown promise as modulators of the Farnesoid X Receptor (FXR) for the treatment of metabolic diseases, as well as exhibiting activity at sigma receptors and displaying analgesic properties. The inherent versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Synthetic Strategies: Accessing the this compound Scaffold and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The most common and efficient method involves the reductive amination of a 4-aminopiperidine derivative with cyclohexanone.

Core Synthesis: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine or enamine intermediate followed by reduction to the corresponding amine.

Caption: General workflow for the synthesis of this compound via reductive amination.

Materials:

-

4-Aminopiperidine dihydrochloride

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/methanol/triethylamine solvent system

Procedure:

-

Free-Basing of 4-Aminopiperidine: To a solution of 4-aminopiperidine dihydrochloride (1.0 eq) in water, add a saturated solution of sodium bicarbonate until the pH is >10. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-aminopiperidine.

-

Reductive Amination: Dissolve the 4-aminopiperidine (1.0 eq) and cyclohexanone (1.1 eq) in dichloromethane. Stir the mixture at room temperature for 30 minutes.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/methanol/triethylamine (e.g., 95:5:1 to 90:10:1) to afford the pure this compound.

Derivatization Strategies

The versatility of the this compound scaffold lies in the ability to introduce diverse functionalities at multiple positions.

-

N-Acylation/Alkylation of the 4-amino group: The primary amine at the 4-position is a key handle for introducing a wide range of substituents, including amides, sulfonamides, and alkyl groups, to explore structure-activity relationships.

-

Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring can modulate lipophilicity and introduce specific interactions with the target protein.

-

Bioisosteric Replacement of the Piperidine Ring: Replacing the piperidine ring with other heterocyclic systems (e.g., pyrrolidine, morpholine) can alter the compound's physicochemical properties and biological activity.

-

Spirocyclization: The formation of spirocyclic structures involving the piperidine ring can introduce conformational rigidity and explore novel chemical space. The synthesis of spiropiperidines can be achieved by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring on a spirocyclic precursor.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized compounds is crucial for confirming their identity, purity, and for understanding their properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | PubChem |

| Molecular Weight | 182.31 g/mol | PubChem |

| XLogP3 | 1.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the cyclohexyl protons (broad multiplets in the range of 1.0-2.0 ppm), piperidine ring protons (multiplets between 2.0-3.0 ppm), and a broad singlet for the NH₂ protons (variable chemical shift). |

| ¹³C NMR | Resonances for the cyclohexyl carbons (typically in the 25-40 ppm region) and the piperidine carbons (in the 40-60 ppm range). |

| IR (Infrared) | N-H stretching vibrations for the primary amine (two bands in the 3300-3400 cm⁻¹ region), C-H stretching of alkanes (around 2850-2950 cm⁻¹), and N-H bending (around 1600 cm⁻¹). |

| MS (Mass Spectrometry) | A molecular ion peak (M⁺) at m/z = 182, with characteristic fragmentation patterns involving the loss of the cyclohexyl group or cleavage of the piperidine ring. |

Pharmacological Evaluation: Protocols and Mechanistic Insights

The pharmacological profiling of this compound derivatives is essential to determine their therapeutic potential. Below are detailed protocols for key biological assays.

Receptor Binding Assays: Targeting Sigma Receptors

Sigma receptors are implicated in a variety of neurological and psychiatric disorders. Radioligand binding assays are the gold standard for determining the affinity of compounds for these receptors.

Materials:

-

Membrane preparations from cells expressing human sigma-1 or sigma-2 receptors.

-

Radioligand: [³H]-(+)-pentazocine for sigma-1 and [³H]-DTG for sigma-2.

-

Non-specific binding control: Haloperidol.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compounds (this compound derivatives) at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific ligand (for non-specific binding), or test compound.

-

Equilibration: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. This separates the bound from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., GraphPad Prism).

In Vitro Antiproliferative Assays

Certain piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines. The MTT or MTS assay is a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7).

-

Complete cell culture medium.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Analgesic Activity: The Tail-Flick Test

The tail-flick test is a common method for assessing the analgesic properties of compounds in animal models.

Materials:

-

Male Wistar rats or mice.

-

Tail-flick analgesiometer with a radiant heat source.

-

Test compounds and a vehicle control.

-

Positive control (e.g., morphine).

Procedure:

-

Acclimatization: Acclimatize the animals to the testing environment and the apparatus.

-

Baseline Measurement: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Measurements: Measure the tail-flick latency at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point and compare the results between the different treatment groups.

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design.

Modulation of the Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Agonists of FXR have shown therapeutic potential for metabolic diseases such as non-alcoholic steatohepatitis (NASH).

Caption: Simplified signaling pathway of FXR activation in hepatocytes by a piperidine-based agonist.

Interaction with the NMDA Receptor

Some analogs of this compound, particularly those with a phenylcyclohexyl moiety (phencyclidine or PCP analogs), are known to be non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This interaction is responsible for their dissociative anesthetic and psychoactive effects.

Caption: Mechanism of action of PCP analogs as non-competitive antagonists of the NMDA receptor ion channel.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has led to a deeper understanding of the structural requirements for activity at various targets.

Table 3: General Structure-Activity Relationships for this compound Derivatives

| Modification | Effect on Activity | Target(s) |

| Substitution on the 4-amino group | Introduction of small alkyl or acyl groups can enhance affinity and selectivity. | Sigma Receptors, FXR |

| Substitution on the cyclohexyl ring | Hydroxylation or introduction of polar groups can alter potency and pharmacokinetic properties. | Varies with target |

| Replacement of the cyclohexyl ring with an aryl group | Can shift activity towards NMDA receptors. | NMDA Receptor |

| Stereochemistry | The stereochemistry at substituted positions can be critical for receptor binding and activity. | Most targets |

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel drug candidates. Its synthetic tractability and the ability to readily introduce chemical diversity make it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on the development of highly selective ligands for specific receptor subtypes, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of novel therapeutic applications for this versatile chemical class. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively explore the vast potential of this compound and its derivatives in the ongoing quest for new and improved medicines.

References

-

PubChem. This compound. [Link]

-

PubMed. The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer. [Link]

-

White Rose Research Online. Strategies for the Synthesis of Spiropiperidines. [Link]

- Google Patents. Method for preparing 4-amino-4-phenylpiperidines.

-

PubMed. Phencyclidine and some of its analogues have distinct effects on NMDA receptors of rat hippocampal neurons. [Link]

-

ResearchGate. Antiproliferative Effect of the Piperidine Nitroxide Tempol on Neoplastic and Nonneoplastic Mammalian Cell Lines. [Link]

-

ResearchGate. Reductive amination of cyclohexanone (294b) with piperidine (285g)... [Link]

-

PubMed Central. SIGMA RECEPTOR BINDING ASSAYS. [Link]

-

PubMed Central. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. [Link]

-

PubMed Central. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. [Link]

-

PubMed. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine. [Link]

-

Aging and Disease. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. [Link]

-

ResearchGate. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

-

ResearchGate. Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... [Link]

-

MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

-

MDPI. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Asian Journal of Research in Chemistry. Review on Analgesic activity using Tail Immersion Method. [Link]

-

NIH. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

- Google Patents. Methods for the synthesis of cyclic peptides.

-

ResearchGate. Product distributions of reductive amination of cyclohexanone over... [Link]

-

Perelman School of Medicine at the University of Pennsylvania. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]

-

Oreate AI Blog. Understanding PCP: The Mechanism Behind a Complex Substance. [Link]

-

PubMed Central. The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests. [Link]

-

Nature. The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer. [Link]

-

ResearchGate. 13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy) - [Link]

-

Wikipedia. Cyclohexylamine. [Link]

-

Frontiers. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. [Link]

-

ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

-

ACS Publications. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

-

PNAS. Identification of the gene that codes for the σ 2 receptor. [Link]

-

Pharmacia. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]

-

NIH. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]

-

PubMed. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease. [Link]

-

PubMed. NMDA-coupled and Uncoupled Forms of the PCP Receptor: Preliminary in Vivo Evidence for PCP Receptor Subtypes. [Link]

-

The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

-

Cheméo. Chemical Properties of Cyclohexanamine, 4,4'-methylenebis- (CAS 1761-71-3). [Link]

-

GSC Online Press. Evaluation of analgesic and anti-inflammatory activities of ethanolic fruit extract of Terminalia chebula. [Link]

-

PubMed Central. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. [Link]

-

PubMed Central. Regulation of bile acids and their receptor FXR in metabolic diseases. [Link]

-

PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

-

YouTube. PSY305: Hallucinogenics: PCP and Ketamine. [Link]

-

Taylor & Francis Online. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

-

PubChem. 1-Cyclohexylpiperidine. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Advances in Journal of Chemistry A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

NIH. 4-Cyclohexylbenzenamine. [Link].nih.gov/compound/4-Cyclohexylbenzenamine)

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-Cyclohexylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Novel Compound Utilization

As the landscape of pharmaceutical and chemical research continuously expands, so does the library of novel chemical entities with which we work. 1-Cyclohexylpiperidin-4-amine, a valuable building block in medicinal chemistry, represents one such compound. Its safe and effective use is paramount to both scientific progress and the well-being of laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and toxicological data from structurally related compounds. It is designed to empower researchers with the knowledge to mitigate risks and foster a culture of safety-by-design in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties can predict its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59528-79-9 | PubChem[1] |

| Molecular Formula | C₁₁H₂₂N₂ | PubChem[1] |

| Molecular Weight | 182.31 g/mol | PubChem[1] |

| Appearance | Inferred to be a solid at room temperature | N/A |

| Boiling Point | Not determined | N/A |

| Melting Point | Not determined | N/A |

| Solubility | Miscible with water | Inferred from similar compounds like Cyclohexylamine[2] |

Table 1: Physicochemical Properties of this compound.

Section 2: Hazard Identification and Toxicological Profile

Due to a lack of specific toxicological data for this compound, this section extrapolates potential hazards from structurally similar amine-containing compounds. This approach, known as "read-across," is a scientifically valid method for preliminary hazard assessment. The primary hazards associated with aliphatic and cyclic amines include corrosivity, skin and eye irritation, and potential for sensitization.[3]

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage |

| Reproductive Toxicity | 2 | Suspected of damaging fertility or the unborn child |

Table 2: Inferred GHS Hazard Classification for this compound based on data for Cyclohexylamine.

Key Toxicological Concerns:

-

Corrosivity: Amine compounds are often alkaline and can cause severe chemical burns upon contact with skin and eyes.[4] This is a primary safety concern.

-

Irritation: Even at lower concentrations, contact can lead to significant irritation of the skin, eyes, and respiratory tract.

-

Sensitization: Some amines are known to be skin sensitizers, meaning that repeated exposure can lead to an allergic reaction.

-

Inhalation Toxicity: While the vapor pressure of this compound is expected to be low, inhalation of any dust or aerosol can cause respiratory irritation.

Section 3: The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management in the laboratory follows the principle of the "Hierarchy of Controls." This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing the risk of exposure and accidents.

4.1. Engineering Controls:

-

Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[5]

-

Contained Systems: For larger scale operations, the use of a glove box or other closed system is recommended to provide a higher level of containment.

4.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is the last line of defense against chemical exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the corrosive solid or solutions.[6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents direct skin contact with the corrosive material.[4] Double-gloving is recommended for enhanced protection.[7] |

| Body Protection | A lab coat that is fully buttoned | Protects skin and personal clothing from contamination.[8] |

| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items.[9] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary for large spills or if engineering controls are inadequate. | Prevents inhalation of harmful dust or aerosols.[8] |

Table 3: Recommended Personal Protective Equipment for Handling this compound.

4.3. General Handling Practices:

-

Avoid Creating Dust: Handle the solid material carefully to minimize the generation of dust.

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Transfers: Use appropriate tools (spatulas, etc.) for transferring the solid.

-

Housekeeping: Maintain a clean and organized work area.[9]

-

Hand Washing: Always wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental responsibility.

5.1. Storage:

-

Container: Store in a tightly sealed, clearly labeled container.[11]

-

Location: Keep in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Store away from strong oxidizing agents and acids to prevent vigorous reactions.

-

Security: Store in a locked cabinet or an area with restricted access.

5.2. Disposal:

-

Waste Segregation: Collect all waste containing this compound in a designated, labeled hazardous waste container.[11] Do not mix with other waste streams unless compatibility has been confirmed.

-

Disposal Method: Dispose of hazardous waste through a licensed environmental waste management company.[12] Do not dispose of down the drain or in the regular trash.

-

Container Decontamination: Thoroughly decontaminate any empty containers before disposal or reuse.

Section 6: Emergency Procedures: Preparedness and Response

Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial for a swift and effective response.

Caption: A clear workflow for responding to accidental exposure.

6.1. First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.2. Spill Response:

-

Minor Spills (by trained personnel):

-

Major Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.[16]

-

If safe to do so, close the doors to the affected area to contain vapors.

-

Activate the fire alarm if there is a risk of fire or a large release.

-

Call emergency services and provide them with the identity and location of the spilled material.[17]

-

Do not attempt to clean up a major spill without specialized training and equipment.[16]

-

Conclusion: A Commitment to a Safer Scientific Community

The responsible use of this compound, and indeed all laboratory chemicals, is a shared responsibility. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can significantly mitigate the risks associated with this valuable compound. A proactive approach to safety, grounded in a thorough understanding of hazards and a commitment to best practices, is not a barrier to innovation but rather a cornerstone of sustainable and ethical scientific advancement.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Blue-VCI. Retrieved from [Link]

-

Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

-

Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

-

Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

- Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092, 012051.

-

Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

-

Protocol for Chemical Spills. (n.d.). University of Northern Iowa. Retrieved from [Link]

-

Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.

-

Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University. Retrieved from [Link]

-

Safety Manual. (n.d.). Duke University Chemistry. Retrieved from [Link]

-

Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved from [Link]

-

Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. (2025, October 19). CodeLucky. Retrieved from [Link]

-

Examples of PPE for Dangerous Goods Classes. (n.d.). Canada Safety Training Centre. Retrieved from [Link]

-

Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved from [Link]

-

Cyclohexylamine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

-

Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). (n.d.). Cheméo. Retrieved from [Link]

-

Buy 1-Hexylpiperidin-4-amine. (n.d.). A-Z Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C11H22N2 | CID 4778239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. oshatrainingschool.com [oshatrainingschool.com]

- 5. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]

- 6. canadasafetytraining.com [canadasafetytraining.com]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. blog.storemasta.com.au [blog.storemasta.com.au]

- 9. Safety Manual | Chemistry [chem.duke.edu]

- 10. gz-supplies.com [gz-supplies.com]

- 11. collectandrecycle.com [collectandrecycle.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. risk.uni.edu [risk.uni.edu]

- 14. acs.org [acs.org]

- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 16. cws.auburn.edu [cws.auburn.edu]

- 17. jk-sci.com [jk-sci.com]

A Senior Application Scientist's Guide to Sourcing 1-Cyclohexylpiperidin-4-amine for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview for the procurement of 1-Cyclohexylpiperidin-4-amine (CAS No: 59528-79-9), a critical building block in pharmaceutical research.[1] Moving beyond a simple list of vendors, this document outlines the crucial quality parameters, supplier qualification workflows, and incoming quality control protocols necessary to ensure the integrity and reproducibility of your research.

Introduction to this compound: A Key Synthetic Intermediate

This compound, with the molecular formula C₁₁H₂₂N₂, is a bifunctional molecule featuring a substituted piperidine ring.[1] The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, appearing in numerous natural products and drug candidates.[2][3] This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[4][5] Its structural features—a secondary amine within the piperidine ring and a primary amine substituent—offer versatile handles for a variety of chemical transformations.

Given its role as a foundational starting material, the quality of this compound is paramount. The presence of impurities can lead to unforeseen side reactions, compromised yields, and, most critically, anomalous biological data, thereby undermining the validity of experimental results.[6]

Critical Quality Attributes (CQAs): Beyond Percent Purity

While a high percentage purity is necessary, it is not sufficient. A comprehensive assessment of a supplier's product requires scrutiny of several Critical Quality Attributes (CQAs). Sourcing for R&D necessitates a focus on consistency and a well-defined impurity profile.

-

Purity & Assay: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A minimum purity of 97-98% is common for research-grade materials. It is crucial to understand which analytical method was used, as different methods have varying sensitivities to different types of impurities.

-

Identity Confirmation: The supplier's Certificate of Analysis (CoA) should confirm the material's identity using techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). These spectra provide unambiguous structural confirmation.

-

Impurity Profile: What are the identities and quantities of the impurities? Common process-related impurities might include starting materials from the synthesis, such as cyclohexanone or 4-aminopiperidine derivatives, or by-products from reductive amination.[7] Understanding the impurity profile is vital as these molecules could interfere with subsequent reactions or biological assays.

-

Residual Solvents: The manufacturing process often involves various solvents. The CoA should specify the levels of residual solvents, as they can affect reaction chemistry and sample integrity.

-

Form: This chemical is often supplied as a free base or as a salt (e.g., dihydrochloride).[8] The salt form may offer greater stability and ease of handling but requires an additional deprotonation step in many reaction schemes. Ensure the form you procure is suitable for your planned synthesis.

The Supplier Landscape: Navigating Your Options

Commercial suppliers of this compound can be broadly categorized:

-

Large-Scale Manufacturers & Custom Synthesis Labs: These suppliers, such as BLD Pharm and Simson Pharma, often produce the chemical in-house.[9] They typically provide detailed technical data and can often offer custom specifications or larger batch sizes.

-

Catalog & Specialty Chemical Suppliers: Companies like Santa Cruz Biotechnology and Matrix Scientific offer a wide range of research chemicals in smaller, pre-packaged quantities.[8][10] They provide convenient access for laboratory-scale research, though they may not be the primary manufacturer.

-

Online Marketplaces: Platforms like CymitQuimica aggregate products from various suppliers, offering a broad selection and price comparison.[11] When using these platforms, it is essential to vet the ultimate source of the material.

Supplier Selection and Qualification Workflow

A systematic approach to supplier selection is a self-validating process that ensures the material's quality meets the demands of your research. Rushing this stage can introduce significant downstream risk.

Caption: Workflow for qualifying a chemical supplier.

Profile of Representative Commercial Suppliers

The following table summarizes publicly available information for this compound and related derivatives from a selection of suppliers. This is for illustrative purposes; specifications must be confirmed with the supplier for the specific lot being purchased.

| Supplier | Product Name | CAS No. | Molecular Formula | Purity/Specification | Notes |

| Santa Cruz Biotechnology | 1-Cyclohexyl-piperidin-4-ylamine dihydrochloride | 59528-79-9 (for free base) | C₁₁H₂₂N₂·2HCl | Not specified | Supplied as dihydrochloride salt. For research use only.[8] |

| BLD Pharm | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 | C₁₄H₂₄Cl₂N₂ | Not specified | A derivative, not the exact topic compound. Illustrates typical data provided.[9] |

| Pharmaffiliates | N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl... | 923036-30-0 | C₂₇H₃₁N₅O₂S | Not specified | An impurity/metabolite standard. Illustrates specialty suppliers.[12] |

| CymitQuimica (Fluorochem) | N-cyclohexyl-1-methylpiperidin-4-amine | Not specified | C₁₂H₂₄N₂ | 85.0% | A related tertiary amine. Highlights the importance of checking structure.[11] |

Note: Data is based on listed products and may not represent all available grades. Researchers must verify specifications on the Certificate of Analysis for each specific lot.

Protocol: Incoming Quality Control (IQC) Verification

Trustworthiness in research is built upon verifiable data.[6] Do not assume the label on the bottle is sufficient. An independent, in-house verification of identity is a critical, self-validating step.[13][14]

Objective: To confirm the identity of a newly received batch of this compound using ¹H NMR spectroscopy.

Materials:

-

Received this compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

Pipettes and vials

-

NMR spectrometer (300 MHz or higher)

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Cap the vial and gently swirl or vortex until the sample is fully dissolved.

-

Using a pipette, transfer the solution to a clean NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument according to standard operating procedures to ensure optimal resolution.

-

Acquire a standard proton (¹H) NMR spectrum. A typical acquisition might involve 16-32 scans.

-

-

Data Analysis & Interpretation:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate all peaks.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).

-

Expected Chemical Shifts (Approximate):

-

δ 2.5-3.0 ppm (m, ~5H): Protons on the piperidine ring adjacent to the nitrogen and the methine proton at C4.

-

δ 1.0-2.2 ppm (m, ~17H): Overlapping multiplets corresponding to the cyclohexyl ring protons and the remaining piperidine ring protons. The broad singlet for the -NH₂ protons also typically appears in this region and may exchange with trace water.

-

-

Verification: Compare the obtained spectrum against a reference spectrum from the supplier or from a chemical database like PubChem.[1] The key is to confirm the presence of the characteristic cyclohexyl and piperidine proton signals and the correct integration ratios. The absence of significant unassigned peaks provides confidence in the material's purity.

-

Conclusion

The procurement of this compound, like any critical research reagent, demands a rigorous, science-led approach. By focusing on a comprehensive understanding of quality attributes, implementing a structured supplier qualification workflow, and performing independent incoming quality control, researchers can mitigate risks associated with reagent variability. This diligence is fundamental to ensuring the reliability, reproducibility, and ultimate success of research and drug development programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Lab Manager. (2023). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]

- Arulraj, R., & Ganesan, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(3), 123-130.

-

Pharmaffiliates. (n.d.). N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

-

ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]

- Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.

-

U.S. Environmental Protection Agency. (n.d.). In the Lab - Quality Assurance and Quality Control. Retrieved from [Link]

-

Global Market Insights. (2025). Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. Retrieved from [Link]

-

National Institute of Standards and Technology. (2023). DNA Amplification | Quality Control Testing of Reagents and Consumables. Retrieved from [Link]

- Arulraj, R., & Ganesan, S. (2021).

Sources

- 1. This compound | C11H22N2 | CID 4778239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]

- 7. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. N-cyclohexyl-1-methylpiperidin-4-amine | CymitQuimica [cymitquimica.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. epa.gov [epa.gov]

- 14. nij.ojp.gov [nij.ojp.gov]

The Versatile Scaffold: An In-depth Technical Guide to 1-Cyclohexylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its ability to engage in crucial interactions with biological targets.[1] Its saturated heterocyclic structure provides a three-dimensional framework that medicinal chemists can strategically functionalize to modulate physicochemical properties and pharmacological activity.[1] Within this important class of compounds, 1-Cyclohexylpiperidin-4-amine emerges as a key building block, offering a unique combination of a lipophilic cyclohexyl group and a reactive primary amine on a piperidine core. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its applications as a versatile intermediate in the discovery of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug design and development. These properties govern its solubility, permeability, and ultimately, its pharmacokinetic profile. The key computed physicochemical properties of this compound are summarized in the table below.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | PubChem[2] |

| Molecular Weight | 182.31 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 59528-79-9 | PubChem[2] |

| XLogP3 | 1.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 182.178298710 Da | PubChem[2] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[2] |

| Heavy Atom Count | 13 | PubChem[2] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through two primary and highly effective strategies: reductive amination and N-alkylation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Reductive Amination: A Convergent Approach

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3] This one-pot reaction combines a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4] For the synthesis of this compound, this involves the reaction of 4-aminopiperidine with cyclohexanone.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.[5]

-

Reaction Setup: To a solution of 4-aminopiperidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclohexanone (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) can also be used, often in the presence of a weak acid like acetic acid to catalyze imine formation.[6]

-

Reaction Monitoring and Work-up: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

N-Alkylation: A Sequential Approach

N-alkylation offers an alternative route to this compound, involving the direct formation of the bond between the piperidine nitrogen and the cyclohexyl ring. This method typically starts with 4-aminopiperidine, where the secondary amine of the piperidine ring is more nucleophilic than the primary exocyclic amine, allowing for regioselective alkylation. To ensure mono-alkylation and prevent quaternization of the nitrogen, the primary amine is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[7]

Experimental Protocol: N-Alkylation

This protocol is a representative procedure based on established methods for N-alkylation of piperidines.[8]

-

Reaction Setup: Dissolve N-Boc-4-aminopiperidine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), followed by the dropwise addition of a cyclohexyl halide, such as cyclohexyl bromide or iodide (1.1-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, filter off any inorganic salts and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield N-Boc-1-cyclohexylpiperidin-4-amine.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent such as dichloromethane. Add an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted into an organic solvent to yield the free amine, or it can be used as the salt.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The presence of both a lipophilic cyclohexyl group and a nucleophilic primary amine allows for extensive structure-activity relationship (SAR) studies.

As a Scaffold for Novel Therapeutics

Derivatives of 4-aminopiperidine have shown promise in a variety of therapeutic areas:

-

Antiviral Agents: The 4-aminopiperidine scaffold has been identified as a key component in the development of inhibitors of the Hepatitis C Virus (HCV) assembly.[7]

-

Melanocortin Receptor Agonists: A derivative of 1-cyclohexyl-4-aminopiperidine has been reported as a potent and selective melanocortin subtype-4 receptor agonist, with potential applications in treating obesity and erectile dysfunction.[9]

-

Anti-inflammatory and Analgesic Agents: The broader class of piperidine derivatives has been extensively explored for its anti-inflammatory and analgesic properties.[1][10] The this compound core can be readily modified to generate libraries of compounds for screening in these areas. For instance, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory activity.[11]

-

CCR5 Receptor Antagonists: The cyclohexyl group is a known feature in some CCR5 receptor antagonists, which are used in the treatment of HIV.[12] The 1-cyclohexylpiperidine moiety could be explored in the design of new antagonists.

-

FXR Partial Agonists: A 1-(4-aminophenylacetyl)piperidine scaffold has been featured in a potent and selective farnesoid X receptor (FXR) partial agonist for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).

Conclusion

This compound stands as a testament to the enduring importance of the piperidine scaffold in modern medicinal chemistry. Its straightforward synthesis via robust methods like reductive amination and N-alkylation, combined with its versatile chemical handles, makes it an attractive starting point for the development of novel therapeutic agents. The demonstrated and potential applications across a range of diseases highlight the value of this compound as a key building block for researchers and drug development professionals. A thorough understanding of its synthesis, properties, and derivatization potential is crucial for unlocking its full therapeutic promise.

References

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

-

This compound. PubChem. [Link]

- 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives.

-

Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

- Preparation method of 1-cyclohexyl piperazine.

-

Amine Preparation 4 - Reductive Amination. YouTube. [Link]

-

CCR5 receptor antagonist. Wikipedia. [Link]

-

Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. Googleapis. [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [Link]

-

Reductive Amination - Common Conditions. organic-reaction.com. [Link]

-

Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI. [Link]

-

Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Heliyon. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie. [Link]

-

Patent Application Publication (10) Pub. No.: US 2007/0027325 A1. Googleapis. [Link]

- Preparation of piperidine derivatives.

Sources

- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H22N2 | CID 4778239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 8. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclohexylpiperidin-4-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpiperidin-4-amine is a saturated heterocyclic compound that has garnered interest within the field of medicinal chemistry. Its rigid piperidine core, substituted with a cyclohexyl group at the 1-position and an amine at the 4-position, provides a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.

Introduction and Historical Context

While a definitive seminal publication marking the first synthesis of this compound (CAS Number: 59528-79-9) is not readily apparent in the historical literature, its structural motif is a logical extension of research into N-substituted 4-aminopiperidines.[1][2] The 4-aminopiperidine scaffold is a well-established "privileged" structure in medicinal chemistry, meaning it is a recurring molecular framework found in a multitude of biologically active compounds.[1] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional orientation, facilitating interactions with biological targets.

The introduction of a cyclohexyl group at the nitrogen atom of the piperidine ring increases the lipophilicity of the molecule, a property that can significantly influence its pharmacokinetic and pharmacodynamic profile. This modification is a common strategy in drug design to enhance membrane permeability and potentially improve oral bioavailability. The exploration of such N-substituted piperidines likely emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing the properties of lead compounds in various drug discovery programs.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | [3] |

| Molecular Weight | 182.31 g/mol | [3] |

| CAS Number | 59528-79-9 | [3] |

| Topological Polar Surface Area | 29.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Table 1: Key Physical and Chemical Properties of this compound.

Spectroscopic Data

Definitive, publicly available spectroscopic data specifically for this compound is limited. However, based on the known spectra of related compounds, the following characteristic peaks can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region. Key signals would include those for the protons on the cyclohexyl ring, the axial and equatorial protons of the piperidine ring, and a signal for the proton on the 4-position carbon bearing the amino group. The protons of the primary amine may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the cyclohexyl and piperidine rings. The carbon attached to the primary amine (C4) would be shifted downfield compared to the other piperidine carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine).[4] C-H stretching vibrations for the aliphatic rings would be observed around 2850-2950 cm⁻¹. An N-H bending vibration may also be visible around 1590-1650 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclohexyl group or cleavage of the piperidine ring.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is through reductive amination . This versatile reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis of this compound can be efficiently achieved by the reductive amination of cyclohexanone with 4-aminopiperidine. A particularly effective and mild reducing agent for this transformation is sodium triacetoxyborohydride [NaB(OAc)₃H].[5]

Sources

- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C11H22N2 | CID 4778239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

Methodological & Application

The Versatile Scaffold: Application Notes on 1-Cyclohexylpiperidin-4-amine in Medicinal Chemistry

Introduction: The Strategic Value of the 1-Cyclohexylpiperidin-4-amine Moiety

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within the medicinal chemist's toolkit, certain structural motifs consistently emerge as "privileged scaffolds" – frameworks that exhibit a remarkable propensity for binding to a variety of biological targets. This compound is one such versatile building block, offering a unique combination of steric bulk, conformational rigidity, and synthetic accessibility that has led to its incorporation in a diverse array of biologically active molecules. This guide provides an in-depth exploration of its applications, complete with detailed protocols and insights into its role in shaping the structure-activity relationships (SAR) of emergent therapeutics.

The this compound scaffold is characterized by a central piperidine ring, a lipophilic cyclohexyl group appended to the piperidine nitrogen, and a primary amine at the 4-position. This arrangement provides a trifecta of features that are highly advantageous in drug design:

-

The Lipophilic Cyclohexyl Group: This bulky, non-polar moiety can effectively probe hydrophobic pockets within target proteins, contributing significantly to binding affinity. Its presence can also favorably modulate physicochemical properties such as solubility and membrane permeability.

-

The Basic Piperidine Nitrogen: The tertiary amine within the piperidine ring is a key basic center. At physiological pH, it is typically protonated, allowing for the formation of crucial salt-bridge interactions with acidic residues in the binding sites of various targets, including G-protein coupled receptors (GPCRs) and kinases.

-

The Reactive Primary Amine: The primary amine at the 4-position serves as a versatile synthetic handle. It readily participates in a wide range of chemical transformations, most notably amide bond formation, urea and thiourea synthesis, and reductive amination, enabling the facile introduction of diverse substituents to explore and optimize biological activity.

This application note will delve into the practical synthesis of this compound itself and provide detailed protocols for its derivatization, supported by examples of its application in the development of targeted therapies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | PubChem[1] |

| Molecular Weight | 182.31 g/mol | PubChem[1] |

| CAS Number | 59528-79-9 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | (General knowledge) |

| Boiling Point | ~270-280 °C (estimated) | (General knowledge) |

| LogP (calculated) | ~2.5-3.0 | (General knowledge) |

Synthesis of the this compound Scaffold

The efficient synthesis of the this compound core is a critical first step. A common and robust method is the reductive amination of a suitable piperidine precursor with cyclohexanone.

Protocol 1: Synthesis via Reductive Amination of 4-Aminopiperidine

This protocol describes the direct synthesis of this compound from commercially available 4-aminopiperidine and cyclohexanone.

Figure 1: Reductive amination synthesis of this compound.

Materials:

-

4-Aminopiperidine dihydrochloride

-

Cyclohexanone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Free-Basing the Amine: To a stirred solution of 4-aminopiperidine dihydrochloride (1.0 eq) in DCM (10 volumes), add triethylamine (2.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Addition of Ketone: To the above suspension, add cyclohexanone (1.1 eq).

-

Reductive Amination: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 5 volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. Purification can be achieved by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

-

Free-Basing: 4-Aminopiperidine is often supplied as a hydrochloride salt to improve stability. The addition of a base like triethylamine is necessary to generate the free amine, which is the active nucleophile in the reductive amination.

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to acidic conditions that can form during the reaction compared to other borohydrides like sodium borohydride.[2]

-

Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-reactive and effectively solubilizes the reactants.

Core Applications and Synthetic Protocols